[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide is a compound that serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is characterized by its unique structure, which includes a pyrazole ring and a methanesulfonamide group, making it valuable in various chemical reactions and biological applications.
This compound can be synthesized through established chemical methods, primarily involving the reaction of 1-(Propan-2-yl)-1H-pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine. The synthesis is typically conducted in organic solvents such as dichloromethane under controlled conditions to optimize yield and purity.
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide falls under the category of sulfonamides, which are compounds containing a sulfonamide functional group (–SO2NH2). It is also classified as a pyrazole derivative due to the presence of the pyrazole ring structure. This classification is significant for its applications in medicinal chemistry and agricultural science.
The synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves the following steps:
The reaction mechanism involves nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic sulfur atom of methanesulfonyl chloride, resulting in the formation of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide.
The molecular formula of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide is with a molecular weight of 203.26 g/mol. Its structure can be represented using various notations:
Property | Data |
---|---|
IUPAC Name | (1-propan-2-ylpyrazol-4-yl)methanesulfonamide |
InChI | InChI=1S/C7H13N3O2S/c1-6(2)10-4-7(3-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
InChI Key | ZBOPTUKBABVESM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C=N1)CS(=O)(=O)N |
The distinct features of its molecular structure include:
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide participates in various chemical reactions due to its functional groups:
The reactivity profile makes it suitable for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties .
The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide primarily involves its interaction with specific enzymes or receptors:
The compound exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for determining its suitability for various applications in research and industry.
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide has diverse applications across several fields:
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7